molecular formula C9H9F2NO B13479746 N-(2,2-Difluoroethyl)benzamide

N-(2,2-Difluoroethyl)benzamide

Cat. No.: B13479746
M. Wt: 185.17 g/mol
InChI Key: OQMUTEILBLNZDX-UHFFFAOYSA-N
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Description

Contextualization within Organofluorine Chemistry and Amide Functional Groups

The study of N-(2,2-Difluoroethyl)benzamide is deeply rooted in the broader field of organofluorine chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govrsc.org Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to changes in acidity, basicity, metabolic stability, and lipophilicity of the parent molecule. nih.govfrontiersin.org Specifically, the geminal difluoro group (CF2) present in this compound is a key structural motif in many modern pharmaceuticals and agrochemicals.

Significance of the Difluoroethyl Moiety in Molecular Design and Reactivity

The 2,2-difluoroethyl moiety (–CH2CF2–) is of particular significance in molecular design due to its ability to act as a bioisostere for other functional groups. For instance, the difluoromethyl group (CF2H) can serve as a metabolically stable replacement for alcohols, thiols, or amines, which are common pharmacophores. nih.gov The difluoroethyl group is considered a lipophilic hydrogen bond donor and can enhance the binding affinity of a molecule to its biological target. nih.gov It is often considered a bioisostere of an alkoxy ether, offering similar steric and electronic features but with altered metabolic stability. nih.govrsc.orgfrontiersin.org

The presence of the difluoroethyl group also significantly impacts the reactivity of the molecule. The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the adjacent methylene (B1212753) group and the amide functionality. Research in this area explores how this group participates in or influences various chemical reactions, including those involving the amide bond or the aromatic ring. For example, the difluoroethyl group can affect the acidity of the N-H proton in the amide, influencing its reactivity in deprotonation and subsequent derivatization reactions.

Overview of Research Trajectories for this compound and Related Structures

Research involving this compound and related structures generally follows several key trajectories. One major area of focus is the development of novel synthetic methods for the introduction of the difluoroethyl group into organic molecules. This includes the direct difluoroethylation of various substrates and the synthesis of building blocks containing the difluoroethyl moiety. nih.govrsc.org For instance, nickel-catalyzed cross-coupling reactions of arylboronic acids with 1,1-difluoroethyl chloride have been developed for the synthesis of (1,1-difluoroethyl)arenes. nih.govrsc.orgresearchgate.net

Another significant research direction is the exploration of the chemical reactivity of this compound itself. This includes studying its behavior in various organic transformations, such as cyclization reactions to form more complex heterocyclic structures. For example, N-methacryloyl benzamides have been used in difluoromethylation–cyclisation reactions to afford difluoromethyl-containing isoquinolinediones. rsc.org

Furthermore, there is considerable interest in the synthesis and biological evaluation of more complex molecules that incorporate the this compound scaffold. Researchers are investigating how the unique properties of this moiety can be leveraged in the design of new therapeutic agents. ontosight.ai This includes its incorporation into molecules targeting a range of biological targets, such as enzymes and receptors. smolecule.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1546527-42-7
Molecular Formula C9H9F2NO
Molecular Weight 185.17 g/mol

Table 2: Related Chemical Compounds

Compound Name CAS Number Molecular Formula
4-[(3-cyano-1-piperidinyl)sulfonyl]-N-(2,2-difluoroethyl)benzamide Not Available C15H17F2N3O3S
5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide Not Available C9H6BrClF2NO
N-cyclopropyl-4-(cyclopropylmethoxy)-N-(2,2-difluoroethyl)benzamide 1355654-59-9 C16H19F2NO2
N-(2,2-Difluoroethyl)acrylamide Not Available C5H7F2NO
Zelasudil 2365193-22-0 C22H21F2N7O
4-(2,2-difluoroethyl)-2,4,6-trimethylisoquinoline-1,3(2H,4H)-dione Not Available C14H15F2NO2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

N-(2,2-difluoroethyl)benzamide

InChI

InChI=1S/C9H9F2NO/c10-8(11)6-12-9(13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)

InChI Key

OQMUTEILBLNZDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(F)F

Origin of Product

United States

Synthetic Methodologies for N 2,2 Difluoroethyl Benzamide and Its Congeners

Direct Amidation Strategies

Direct amidation represents the most straightforward approach to constructing the N-(2,2-Difluoroethyl)benzamide core, involving the formation of the amide bond between a benzoic acid precursor and 2,2-difluoroethylamine (B1345623).

Coupling of Benzoic Acid Derivatives with 2,2-Difluoroethylamine

The direct coupling of a carboxylic acid with an amine is a fundamental transformation in organic synthesis. Modern methods often seek to avoid harsh conditions or the use of stoichiometric coupling agents, favoring catalytic approaches. Boron-based catalysts, for example, have been shown to be effective in promoting the direct amidation of carboxylic acids with amines. catalyticamidation.info While many general methods for amidation exist, specific examples for the synthesis of this compound can be found in the literature. For instance, a procedure involving the addition of 2,2-difluoroethylamine to a solution of an activated benzoic acid derivative in a suitable solvent can afford the desired amide in high yield. whiterose.ac.uk

Another sustainable approach is the direct amidation of esters. nih.gov Transition-metal-free and solvent-free conditions have been developed, for example, using sodium tert-butoxide (NaOtBu) to mediate the reaction between unactivated esters and amines at room temperature, often with simple workup procedures. rsc.org Such methods demonstrate high potential for the synthesis of a wide array of amides, including fluorinated ones, by reacting a methyl benzoate (B1203000) derivative with the corresponding amine.

Table 1: Representative Direct Amidation Methods

Precursor 1 Precursor 2 Catalyst/Reagent Solvent Conditions Yield Reference
Benzoic Acid Amine Boric Acid Toluene Reflux Varies catalyticamidation.info
Phenyl Benzoate Benzylamine None Water 110 °C, 12 h 90% nih.gov
Unactivated Ester Amine NaOtBu None Room Temp Good to Excellent rsc.org
Activated Benzoyl Derivative 2,2-Difluoroethylamine - - Room Temp, 4 h 94% whiterose.ac.uk

Condensation Reactions with Benzoyl Halides and Difluoroethylamines

A classic and highly reliable method for amide synthesis is the reaction of an amine with a more reactive carboxylic acid derivative, such as a benzoyl halide. This approach, often referred to as the Schotten-Baumann reaction, is typically high-yielding and proceeds under mild conditions. The synthesis of congeners like N-(2,2-difluorobutyl)benzamide is achieved by reacting benzoyl chloride with 2,2-difluorobutylamine, usually in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. smolecule.com This reaction is generally performed at room temperature and the desired product is obtained after purification. smolecule.com This robust methodology is directly applicable to the synthesis of this compound from benzoyl chloride and 2,2-difluoroethylamine.

Functionalization of Pre-existing Benzamide (B126) Scaffolds

An alternative to building the amide from two separate fragments is to modify a pre-existing benzamide structure. These methods are particularly valuable in late-stage functionalization, where a complex molecule is modified in one of the final synthetic steps.

Late-Stage Difluoroethylation Techniques for N-Substituted Benzamides

The introduction of fluorinated groups into organic molecules at a late stage is a significant area of research in organofluorine chemistry. uliege.benih.gov While direct N-difluoroethylation of a primary benzamide is less common, related late-stage difluoroalkylation and difluoromethylation strategies highlight the available chemical tools. rsc.orgsemanticscholar.org For example, visible light photoredox catalysis has emerged as a powerful technique for generating difluoroalkyl radicals from various precursors, which can then be coupled with organic substrates. nih.gov Reductive functionalization of tertiary amides, including lactams, using an iridium catalyst has been shown to successfully introduce difluoroalkyl groups, demonstrating excellent functional group tolerance and applicability to the late-stage modification of drug molecules. nih.gov

C-H Functionalization Approaches Incorporating Difluoroethyl Groups

Transition-metal-catalyzed C-H activation is a powerful, atom-economical strategy for modifying complex molecules without the need for pre-functionalized starting materials. magtech.com.cn The benzamide group itself can act as a directing group to guide a metal catalyst to a specific C-H bond, typically at the ortho position of the benzene (B151609) ring. This strategy has been widely used to construct complex heterocyclic systems. For example, palladium-catalyzed C-H activation of benzamides followed by reaction with fluorinated reagents can lead to the formation of fluorinated alkenes. rsc.org Similarly, cobalt and rhodium catalysts have been employed for the C-H activation and subsequent annulation of benzamides with fluoroalkylated alkynes, providing access to highly functionalized fluoroalkyl-substituted isoquinolinones. nih.govmdpi.com These methods showcase how C-H functionalization can be used to build upon the this compound framework to create more complex, value-added structures.

Table 2: C-H Activation/Annulation of Benzamides with Fluoroalkylated Alkynes

Benzamide Substrate Catalyst System Alkyne Partner Product Type Yield Reference
N-Methoxybenzamide Co(acac)₂·2H₂O / AgNO₃ Fluoroalkylated Alkyne Fluoroalkylated Isoquinolinones Good to Excellent nih.gov
N-Arylbenzamide [Cp*RhCl₂]₂ / AgSbF₆ α-CF₃-α-Amino Carboxylate Isoquinolone-α-amino acids Good to Excellent mdpi.com

Multi-Component Reactions for Constructing the this compound Framework

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. researchgate.netresearchgate.net This strategy aligns with the principles of green chemistry by minimizing steps and waste. nih.gov While a direct three-component synthesis of this compound is not prominently reported, MCRs offer elegant routes to the core benzamide structure. A notable example is the transition-metal-free reaction of an aryne, an isocyanide, and water. organic-chemistry.org In this process, an aryne precursor (like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) reacts with an isocyanide and water to furnish a variety of N-substituted benzamides in good yields under mild conditions. organic-chemistry.org To obtain the target molecule, one could envision using this MCR to form a benzamide that could subsequently be N-alkylated, or hypothetically, an isocyanide containing the 2,2-difluoroethyl moiety could be employed directly if available.

Stereoselective and Regioselective Synthetic Pathways

The concepts of stereoselectivity and regioselectivity are central to the synthesis of complex organic molecules, including congeners of this compound that may possess chiral centers or specific substitution patterns on the aromatic ring.

Stereoselective Pathways:

While this compound itself is an achiral molecule, stereoselectivity becomes critical in the synthesis of its chiral congeners. For instance, if the benzoyl group or the difluoroethyl moiety were substituted with groups that create a stereocenter, enantioselective or diastereoselective reactions would be necessary to control the three-dimensional arrangement of atoms.

One common strategy involves the use of chiral auxiliaries or catalysts in the amide bond formation step. For example, a chiral derivative of benzoyl chloride could be reacted with 2,2-difluoroethylamine to yield a diastereomeric mixture of amides, which could then be separated. More advanced methods employ chiral catalysts to directly favor the formation of one enantiomer.

A notable approach for the synthesis of chiral α-amino amides, which can be adapted for congeners of this compound, is the direct N-alkylation of amino acid amides. nih.gov This method utilizes a ruthenium catalyst and has been shown to proceed with high retention of stereochemistry. nih.gov For example, the N-alkylation of a chiral benzamide derivative with a suitable 2,2-difluoroethylating agent in the presence of a chiral ligand could afford the desired product with high enantiomeric excess.

The following table summarizes potential stereoselective approaches for congeners of this compound:

Strategy Description Potential Application Key Considerations
Chiral ResolutionSeparation of a racemic mixture of a chiral congener using a chiral resolving agent.Applicable to a wide range of chiral congeners.Can be labor-intensive and may result in the loss of 50% of the material.
Chiral AuxiliaryTemporary incorporation of a chiral group to direct the stereochemical outcome of a reaction.Useful for controlling stereochemistry during the formation of new chiral centers.Requires additional steps for the attachment and removal of the auxiliary.
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer over the other. nih.govHighly efficient for generating enantiomerically enriched products. nih.govCatalyst development can be challenging and expensive.

Regioselective Pathways:

Regioselectivity pertains to the control of the position of chemical bond formation. In the context of this compound congeners, this most commonly relates to the substitution pattern on the benzoyl ring. The synthesis of specifically substituted benzamide derivatives relies on the principles of electrophilic aromatic substitution, where the directing effects of existing substituents on the benzene ring guide the position of incoming groups.

The amide group of benzamide is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. Therefore, direct substitution onto the benzoyl ring of this compound would be expected to yield meta-substituted products. To achieve ortho- or para-substituted congeners, the desired substitution pattern must be established on the benzoic acid or benzoyl chloride precursor before the amidation reaction.

For instance, the synthesis of 4-bromo-N-(2,2-difluoroethyl)benzamide would involve the reaction of 4-bromobenzoyl chloride with 2,2-difluoroethylamine. The regioselectivity is thus determined by the choice of the starting substituted benzoic acid derivative.

The following table outlines strategies for achieving regiocontrol in the synthesis of this compound congeners:

Strategy Description Example Outcome
Use of Pre-substituted Starting MaterialsThe desired substitution pattern is present on the benzoic acid or benzoyl chloride starting material.Reaction of 4-nitrobenzoyl chloride with 2,2-difluoroethylamine.Formation of 4-nitro-N-(2,2-difluoroethyl)benzamide.
Directed ortho-MetalationA directing group on the benzene ring facilitates metalation at the ortho position, followed by reaction with an electrophile.Not directly applicable to the benzamide itself without a suitable directing group.Can provide access to ortho-substituted congeners.
Nucleophilic Aromatic Substitution (SNAr)Displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. nih.govReaction of a highly activated aryl fluoride (B91410) with 2,2-difluoroethylamine. nih.govCan provide access to a variety of substituted congeners.

Retrosynthetic Analysis of the this compound Structure

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com The retrosynthesis of this compound identifies the key bond disconnections and the corresponding synthetic reactions required to form the target molecule.

The most logical disconnection in this compound is the amide C-N bond. This disconnection is based on the reliability and prevalence of amide bond formation reactions in organic synthesis. libretexts.orgrsc.org

Primary Disconnection: Amide C-N Bond

Breaking the amide bond between the carbonyl carbon and the nitrogen atom leads to two key synthons: a benzoyl cation equivalent and a 2,2-difluoroethylamide anion equivalent. These synthons correspond to readily accessible starting materials.

This leads to two primary forward synthetic strategies:

Strategy A: Acylation of an Amine: This involves the reaction of a benzoic acid derivative (the acylating agent) with 2,2-difluoroethylamine.

Strategy B: N-Alkylation of an Amide: This involves the reaction of benzamide with a 2,2-difluoroethyl electrophile.

Retrosynthetic Breakdown:

Target Molecule: this compound

Disconnection 1 (Amide C-N):

Synthetic Equivalents:

Benzoyl chloride (or benzoic acid, benzoic anhydride)

2,2-Difluoroethylamine

Further Retrosynthesis of 2,2-Difluoroethylamine:

Disconnection 2 (C-N bond of the amine):

Synthetic Equivalents:

2,2-Difluoro-1-haloethane (e.g., 2,2-difluoro-1-chloroethane or 2,2-difluoro-1-bromoethane) google.comresearchgate.net

Ammonia (B1221849) or a protected ammonia equivalent google.comresearchgate.net

Alternative Disconnection (Reduction of an amide):

Synthetic Equivalent:

2,2-Difluoroacetamide, which can be reduced to the amine.

The following table summarizes the key retrosynthetic disconnections and the corresponding forward synthetic reactions:

Retrosynthetic Disconnection Synthons Real Synthetic Equivalents (Starting Materials) Forward Synthetic Reaction
Amide C-N BondBenzoyl cation + 2,2-Difluoroethylamide anionBenzoyl chloride + 2,2-DifluoroethylamineNucleophilic Acyl Substitution (Amidation)
Amide C-N BondBenzamide anion + 2,2-Difluoroethyl cationBenzamide + 2,2-Difluoroethyl tosylate (or halide)N-Alkylation
C-N Bond of 2,2-Difluoroethylamine2,2-Difluoroethyl cation + Amide anion2,2-Difluoro-1-haloethane + AmmoniaNucleophilic Substitution
C=O of 2,2-Difluoroacetamide2,2-Difluoroacetamide2,2-Difluoroacetic acid derivative + AmmoniaAmidation followed by Reduction

This analysis reveals that this compound can be synthesized in a straightforward manner from common starting materials. The choice of a specific route would depend on factors such as the availability and cost of the starting materials, and the desired scale of the synthesis. The most common and direct laboratory-scale synthesis would likely involve the acylation of 2,2-difluoroethylamine with benzoyl chloride.

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Amide Bond Formation

The synthesis of N-(2,2-Difluoroethyl)benzamide is most commonly achieved through the formation of an amide bond, a cornerstone reaction in organic chemistry. The primary method involves the nucleophilic acyl substitution reaction between a benzoyl derivative and 2,2-difluoroethylamine (B1345623). google.com

The most prevalent pathway is the reaction of benzoyl chloride with 2,2-difluoroethylamine. slideshare.net The mechanism for this transformation is a two-step addition-elimination process. slideshare.net

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 2,2-difluoroethylamine acting as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate. slideshare.net

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated. slideshare.net

A base, often an excess of the amine itself or a non-nucleophilic base like triethylamine (B128534), is typically added to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. slideshare.net

Alternatively, carboxylic acids can be coupled directly with amines using condensing agents. This method avoids the need to prepare the more reactive acyl chloride.

Table 1: Common Condensing Agents for Amide Bond Formation

Class Examples
Carbodiimides DCC (Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Uronium Salts HATU, HBTU, HCTU, TBTU
Phosphonium Salts BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP

This table summarizes common classes of condensing agents used for the direct formation of amides from carboxylic acids and amines.

Reactivity of the Difluoroethyl Group within the Benzamide (B126) Context

The two fluorine atoms on the ethyl group significantly influence its reactivity due to fluorine's high electronegativity.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making alkyl fluorides generally unreactive toward nucleophilic substitution reactions like the SN2 reaction. cas.cn While the strong electron-withdrawing effect of the two fluorine atoms renders the adjacent methylene (B1212753) (-CH2-) protons acidic and the carbon atom electron-deficient, direct intermolecular nucleophilic substitution at the difluoromethyl (-CHF2) carbon is difficult.

However, intramolecular nucleophilic substitution on alkyl fluorides can be more feasible. cas.cndocumentsdelivered.com The proximity of a nucleophile within the same molecule can facilitate C-F bond cleavage via an intramolecular SN2 mechanism, which proceeds with a complete inversion of configuration. cas.cndocumentsdelivered.com For this compound, a hypothetical reaction could involve a neighboring group participation if a suitable internal nucleophile were present.

Electrophilic attack on the difluoroethyl group is highly unlikely due to the deactivating, electron-withdrawing nature of the fluorine atoms, which reduces the electron density of the C-C and C-H bonds.

Cleavage of the robust C-F bond can also occur through radical pathways, although this often requires energy input such as light or heat, or mediation by catalysts. youtube.com The C-F bond has a high bond dissociation energy, making homolytic cleavage (where the bonding electrons are split evenly between the two atoms) difficult under mild conditions. nih.gov Due to the large difference in electronegativity between carbon and fluorine, heterolytic cleavage (where both electrons go to one atom) is generally favored. quora.com

Radical reactions involving C-F bonds can be initiated through single-electron transfer (SET) from a photoredox catalyst or an electron-rich metal center. semanticscholar.org This generates a radical anion intermediate, which can then fragment to release a fluoride (B91410) ion and a carbon-centered radical. While specific radical reactions involving the C-F bonds of this compound are not extensively documented, studies on similar fluorinated compounds show that such transformations are possible. researchgate.netresearchgate.net

Table 2: Comparison of Bond Cleavage Types

Cleavage Type Description Electron Movement Products Typical Conditions
Homolytic Symmetrical breaking of a covalent bond. Each atom receives one electron from the bond. Radicals (neutral species with an unpaired electron). High temperature, UV light, radical initiators. quora.com

| Heterolytic | Unsymmetrical breaking of a covalent bond. | The more electronegative atom receives both electrons. | Ions (a cation and an anion). | Polar solvents, presence of acids or bases. quora.com |

Intramolecular Cyclization and Rearrangement Processes

The benzamide scaffold is known to participate in various intramolecular cyclization reactions. For instance, related N-allylbenzamides can undergo catalyst-free intramolecular oxidative cyclization to form oxazole (B20620) rings. nih.gov Similarly, photocatalysis can induce a cascade of difluoroalkylation and cyclization in N-cinnamyl-N-cyanobenzamides. rsc.org For this compound, a potential intramolecular cyclization could be envisioned, possibly involving the elimination of hydrogen fluoride to generate a reactive intermediate that subsequently cyclizes.

Rearrangement reactions are fundamental transformations in organic chemistry where the carbon skeleton or functional groups of a molecule are reorganized. bdu.ac.inslideshare.net Several named rearrangements are associated with amides or their precursors.

Beckmann Rearrangement: This reaction converts an oxime into an amide. masterorganicchemistry.comlibretexts.org While not a rearrangement of the amide itself, it is a key synthetic route to substituted amides.

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be converted to a primary amine. bdu.ac.inslideshare.net

Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom.

While no specific rearrangement processes for this compound are prominently reported in the literature, its amide functionality makes it theoretically susceptible to degradation pathways that might involve rearrangement under specific, often harsh, conditions.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers powerful tools for forming new chemical bonds in an efficient and selective manner. The amide group in this compound can act as a directing group, guiding a metal catalyst to specific C-H bonds for functionalization. researchgate.net

A significant area of research is the transition-metal-catalyzed activation of C-H bonds, which are typically unreactive. snnu.edu.cn The amide group is an effective directing group for the ortho-C-H activation of the benzoyl ring. researchgate.net Catalysts based on rhodium (Rh), iridium (Ir), and palladium (Pd) are commonly employed for this purpose. snnu.edu.cnibs.re.kr

The generally accepted mechanism for directed C-H activation and subsequent olefin insertion involves several key steps:

Coordination: The amide's carbonyl oxygen coordinates to the transition metal center.

C-H Activation/Metallation: The metal catalyst selectively breaks an ortho-C-H bond on the benzene (B151609) ring, forming a five-membered metallacycle intermediate. This step is often turnover-limiting. snnu.edu.cn

Olefin Coordination and Insertion: An olefin coordinates to the metal center and subsequently inserts into the metal-carbon bond of the metallacycle.

Reductive Elimination: The final product is released from the metal center through reductive elimination, which regenerates the active catalyst for the next cycle.

Rhodium(III) catalysts, in particular, have been shown to be effective in the C-H activation of N-methoxybenzamides and their subsequent reaction with various partners, demonstrating the viability of this approach for benzamide derivatives. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2,2-difluoroethylamine
Benzoyl chloride
Triethylamine
Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI)
N-allylbenzamides
N-cinnamyl-N-cyanobenzamides
Acyl azide
Isocyanate
N-methoxybenzamides
Rhodium
Iridium

β-Fluorine Elimination Pathways

The presence of fluorine atoms on the carbon beta to the amide nitrogen atom introduces the possibility of β-elimination reactions under basic conditions. This pathway involves the removal of a proton from the amide nitrogen and the elimination of a fluoride ion to potentially form N-vinylbenzamide or subsequent products.

The generally accepted mechanism for such a reaction would be an elimination, bimolecular, conjugate base (E1cB) pathway. This is due to two primary factors: the relative acidity of the amide proton (N-H) and the poor leaving group ability of fluoride.

Mechanism Steps:

Deprotonation: A base abstracts the acidic proton from the amide nitrogen, forming a resonance-stabilized amide anion (conjugate base).

Fluoride Elimination: The lone pair on the nitrogen facilitates the elimination of a fluoride ion from the adjacent carbon, leading to the formation of a carbon-nitrogen double bond (enamine-like intermediate).

The rate of this elimination is significantly influenced by the stability of the intermediate conjugate base and the carbon-fluorine bond strength. The C-F bond is the strongest single bond to carbon, making fluoride a poor leaving group compared to other halides. Consequently, forcing conditions, such as the use of strong, non-nucleophilic bases and elevated temperatures, are typically required to induce β-fluorine elimination.

Studies on the elimination reactions of haloalkanes have shown that reactions involving fluoride as the leaving group tend to favor the formation of the less substituted alkene (Hofmann product), in contrast to other halogens which often yield the more substituted Zaitsev product. masterorganicchemistry.com While this compound does not form an alkene, this principle suggests that the kinetic barrier to β-fluorine elimination is substantial. It has been noted that under basic conditions, related compounds like 2,2-difluoro-1-chloroethane can undergo elimination to form vinylidene fluoride, indicating the feasibility of such pathways in gem-difluoroethyl systems. google.com

C-N Bond Forming Reactions

The most fundamental C-N bond forming reaction related to this compound is its own synthesis. The formation of the amide bond is a cornerstone of organic chemistry and is typically achieved through the acylation of an amine.

The primary and most efficient method for synthesizing this compound involves the reaction of 2,2-difluoroethylamine with a benzoyl derivative. smolecule.com This reaction creates the robust amide linkage between the benzoyl group and the nitrogen atom of the difluoroethyl moiety.

Common Synthetic Routes:

From an Acyl Chloride: The reaction of 2,2-difluoroethylamine with benzoyl chloride is a direct and often high-yielding method. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the hydrochloric acid (HCl) byproduct.

From a Carboxylic Acid: Standard peptide coupling reagents can be employed to facilitate the condensation of benzoic acid and 2,2-difluoroethylamine. Reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator such as N-hydroxybenzotriazole (HOBt) are effective for this transformation. mdpi.com

These amidation reactions are well-established and provide reliable access to this compound for further reactivity studies. smolecule.comnanobioletters.com

The following table summarizes typical conditions for the synthesis of this compound.

Acylating AgentReagentsTypical SolventGeneral Yield
Benzoyl Chloride2,2-Difluoroethylamine, TriethylamineDichloromethane (DCM) or Tetrahydrofuran (THF)High (>90%)
Benzoic Acid2,2-Difluoroethylamine, DIC, HOBtDichloromethane (DCM) or N,N-Dimethylformamide (DMF)Good to High (70-95%)

Comparative Reactivity Studies with Analogous Haloalkyl Amides

To understand the unique chemical properties imparted by the gem-difluoro group, it is instructive to compare the reactivity of this compound with its non-fluorinated and other dihalogenated analogs, such as N-(2,2-dichloroethyl)benzamide and N-(2,2-dibromoethyl)benzamide. The primary point of comparison is the propensity to undergo β-elimination reactions.

The rate and feasibility of E2 or E1cB elimination reactions are heavily dependent on the nature of the leaving group. The established order of leaving group ability for halogens is I > Br > Cl >> F. This trend is directly related to the strength of the carbon-halogen bond and the stability of the resulting halide anion.

The carbon-fluorine bond is exceptionally strong, making the fluoride ion a very poor leaving group. In contrast, the carbon-chlorine and carbon-bromine bonds are progressively weaker, making chloride and bromide better leaving groups.

This fundamental difference in leaving group ability leads to a significant disparity in reactivity toward β-elimination.

CompoundHalogen Leaving GroupRelative C-X Bond Energy (kJ/mol)Leaving Group AbilityPredicted Rate of β-Elimination
This compoundF⁻~485Very PoorVery Slow
N-(2,2-Dichloroethyl)benzamideCl⁻~340ModerateModerate
N-(2,2-Dibromoethyl)benzamideBr⁻~285GoodFast

Based on these principles, this compound is expected to be significantly more stable and less prone to base-induced elimination compared to its chloro- and bromo-analogs. While the dichloro- and dibromo-derivatives would likely undergo elimination under relatively mild basic conditions, the difluoro compound would require much more forcing conditions to achieve the same transformation. This enhanced stability makes the 2,2-difluoroethyl group a robust structural motif in molecules where β-elimination is an undesired side reaction.

Structural Analysis of this compound Remains Undetermined by Publicly Available Data

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of published single crystal X-ray diffraction studies for the chemical compound this compound. Consequently, a detailed analysis of its molecular structure, conformational preferences, and intermolecular interactions, as outlined in the requested article structure, cannot be provided at this time.

While the compound this compound is documented in chemical databases, including its CAS Registry Number 1546527-42-7, the specific experimental data required for a thorough structural elucidation are not available in the public domain. Searches of prominent crystallographic resources, such as the Cambridge Structural Database (CSD), did not yield any entries for this specific molecule.

The planned sections of this article were to include a detailed examination of the compound's three-dimensional structure and packing in the solid state. This would have encompassed:

Molecular Conformation and Dihedral Angles: An analysis of the spatial arrangement of the atoms within the molecule, with a focus on the rotational angles between the benzamide group and the difluoroethyl substituent.

Intermolecular Interactions and Crystal Packing Motifs: A description of how individual molecules of this compound arrange themselves in a crystal lattice. This would involve a discussion of:

Amide-Amide Hydrogen Bonding Networks: The formation of hydrogen bonds between the amide groups of adjacent molecules, a common and critical interaction in determining the packing of such compounds.

C-H⋯F/O Interactions and Synthon Analysis: An investigation into weaker, yet significant, hydrogen bonds involving the fluorine and oxygen atoms, and the identification of recurring interaction patterns known as synthons.

Conformational Preferences and Rotational Barriers: A discussion on the preferred three-dimensional shape of the molecule and the energy required to rotate around the amide bond.

Without access to the foundational single crystal X-ray diffraction data, any attempt to provide the specific details requested in the article outline would be speculative and would not meet the standards of scientific accuracy. Further research and the successful crystallization and diffraction analysis of this compound are required before a definitive structural and conformational analysis can be reported.

Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Structural Characterization

The precise molecular structure of N-(2,2-Difluoroethyl)benzamide is elucidated using a suite of advanced spectroscopic tools. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of individual atoms, while Infrared (IR) and Raman spectroscopy identify the vibrational modes of the functional groups. Mass spectrometry confirms the molecular weight and provides insight into the compound's fragmentation patterns under ionization.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a cornerstone technique for the structural determination of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzoyl group, the amide proton (N-H), and the protons of the 2,2-difluoroethyl group. The aromatic protons typically appear as a complex multiplet in the downfield region (δ 7.4-7.9 ppm). The amide proton signal is usually a broad singlet or triplet, its chemical shift being sensitive to solvent and temperature. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen show a triplet of doublets due to coupling with both the N-H proton and the geminal fluorine atoms. The difluoromethyl proton (-CHF₂) presents as a characteristic triplet of triplets due to coupling with the adjacent methylene protons and the two fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments. The carbonyl carbon (C=O) of the amide group is typically observed as a singlet in the range of δ 165-170 ppm. The aromatic carbons resonate between δ 127-135 ppm. The methylene carbon (-CH₂-) of the ethyl group appears at a lower field, influenced by the adjacent nitrogen and fluorine atoms. The difluoromethyl carbon (-CHF₂) is split into a triplet by the two directly attached fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for this compound. The two fluorine atoms of the -CF₂H group are chemically equivalent and typically produce a doublet in the ¹⁹F NMR spectrum due to coupling with the adjacent methine proton. The chemical shift is characteristic for geminal difluoroalkanes.

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Assignment
¹H7.8-7.9m-Aromatic (ortho)
¹H7.4-7.6m-Aromatic (meta, para)
¹H~8.2br tJ(H,H) ≈ 5-6N-H
¹H3.8-4.0dtJ(H,H) ≈ 5-6, J(H,F) ≈ 14-16-CH₂-
¹H5.9-6.2ttJ(H,F) ≈ 56-58, J(H,H) ≈ 4-5-CHF₂
¹³C~167s-C=O
¹³C~134s-Aromatic (quaternary)
¹³C~132s-Aromatic (para)
¹³C~128s-Aromatic (ortho)
¹³C~127s-Aromatic (meta)
¹³C113-116tJ(C,F) ≈ 238-242-CHF₂
¹³C42-45tJ(C,F) ≈ 22-25-CH₂-
¹⁹F-125 to -130dJ(F,H) ≈ 56-58-CHF₂

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups present in this compound by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic absorption bands. A strong, sharp band appears around 1640-1670 cm⁻¹ corresponding to the C=O stretching vibration (Amide I band). researchgate.netknockhardy.org.uk The N-H stretching vibration of the secondary amide is observed as a sharp peak in the region of 3300-3500 cm⁻¹. knockhardy.org.uk The bending vibration of the N-H group (Amide II band) typically appears around 1520-1550 cm⁻¹. Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ region. The strong C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the polar C=O and C-F bonds give strong IR signals, the non-polar aromatic ring vibrations are often more intense in the Raman spectrum. The symmetric stretching of the benzene (B151609) ring is expected to produce a strong Raman band. Raman spectroscopy is a valuable tool for studying conformational changes in the molecule. nih.gov

Characteristic Vibrational Frequencies for this compound

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity
N-H Stretch3300 - 35003300 - 3500Medium-Strong (IR)
Aromatic C-H Stretch3000 - 31003000 - 3100Medium (IR), Strong (Raman)
Aliphatic C-H Stretch2850 - 29602850 - 2960Medium
C=O Stretch (Amide I)1640 - 16701640 - 1670Strong (IR)
Aromatic C=C Stretch1450 - 16001450 - 1600Medium-Strong
N-H Bend (Amide II)1520 - 15501520 - 1550Medium-Strong (IR)
C-F Stretch1000 - 12001000 - 1200Strong (IR)

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pathways, which helps to confirm the proposed structure. The molecular formula of the compound is C₉H₉F₂NO.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecule is expected to show a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Fragmentation Pattern: The fragmentation of this compound is predictable based on the functional groups present. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. libretexts.org Key fragmentation patterns would likely involve:

Cleavage of the C-N bond: This would lead to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a very stable and abundant fragment.

Loss of the difluoroethyl group: Fragmentation can occur with the loss of the ·CH₂CHF₂ radical, leading to an ion corresponding to benzamide (B126).

Cleavage adjacent to the fluorine atoms: Loss of a fluorine atom or HF molecule can also be observed.

Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment IonDescription
185[C₉H₉F₂NO]⁺Molecular Ion (M⁺)
105[C₆H₅CO]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation
83[CH₂CHF₂]⁺2,2-Difluoroethyl cation

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rsc.orgrsc.org It is frequently employed to determine the optimized, or ground state, geometry of molecules by finding the lowest energy arrangement of its atoms. For a molecule like N-(2,2-Difluoroethyl)benzamide, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G* or higher, would predict key structural parameters. nih.govresearchgate.net These parameters include the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Studies on similar fluorinated benzamides have shown that the amide group's planarity and the orientation of the aromatic rings are critical conformational features. mdpi.commdpi.com For this compound, DFT would elucidate the rotational barrier around the C-N amide bond and the preferred conformation of the 2,2-difluoroethyl group relative to the benzamide (B126) core. The introduction of fluorine atoms significantly influences molecular geometry and electronic distribution due to their high electronegativity.

Table 1: Illustrative Predicted Ground State Geometrical Parameters for this compound using DFT

ParameterPredicted Value RangeDescription
C=O Bond Length1.22 - 1.24 ÅTypical double bond length for an amide carbonyl.
C-N Amide Bond Length1.35 - 1.38 ÅShorter than a typical C-N single bond due to resonance.
N-C (ethyl) Bond Length1.45 - 1.47 ÅStandard single bond length.
C-F Bond Length1.34 - 1.36 ÅTypical carbon-fluorine bond length.
O=C-N Bond Angle120° - 123°Reflects the sp² hybridization of the carbonyl carbon.
C-N-C Bond Angle118° - 122°Angle at the amide nitrogen.
Benzene-Amide Dihedral AngleVariableDescribes the twist between the phenyl ring and the amide plane.

Note: This table is illustrative and based on typical values for similar compounds calculated via DFT. Specific values for this compound would require dedicated computation.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy, shape, and distribution of these orbitals are crucial for predicting how a molecule will interact with other reagents. researchgate.netrsc.org

HOMO (Highest Occupied Molecular Orbital): This orbital is the source of electrons in a chemical reaction, representing the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoyl portion, specifically the phenyl ring and the oxygen atom. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the destination for electrons in a reaction, indicating the molecule's capacity to act as an electrophile or electron acceptor. The LUMO is likely distributed over the carbonyl group and the phenyl ring. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily polarized and reactive. The presence of electronegative fluorine atoms would be expected to lower the energies of both the HOMO and LUMO.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. libretexts.orgavogadro.cc It is calculated by placing a positive "test" charge at various points on the electron density surface and calculating the potential energy. wolfram.com The resulting map is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com

For this compound, an MEP map would show:

Red Regions: A significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This is the most likely site for protonation or interaction with electrophiles.

Blue Regions: Positive potential would be concentrated on the amide hydrogen (N-H) and potentially the hydrogens of the phenyl ring, making them sites for interaction with nucleophiles.

Neutral/Green Regions: The carbon backbone and the difluoroethyl group would likely show a more neutral potential, though the fluorine atoms would create localized areas of negative potential.

MEP maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and receptor-ligand binding. chemrxiv.org

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insight into conformational changes, flexibility, and interactions with the surrounding environment (like a solvent). rsc.orgrsc.org

For this compound, an MD simulation could:

Explore Conformational Space: Identify the different stable and metastable conformations (rotamers) of the molecule by simulating its movement over nanoseconds or microseconds. This is particularly useful for understanding the flexibility of the difluoroethyl side chain and its rotation relative to the benzamide core.

Analyze Solvent Effects: Simulate the molecule in a solvent like water or an organic solvent to understand how solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics through hydrogen bonding and other intermolecular forces. nih.gov

Determine Free Energy Landscapes: By sampling a vast number of conformations, MD simulations can be used to construct a free energy landscape, mapping the relative energies of different molecular shapes and the energy barriers between them.

Theoretical Predictions of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure and understand its vibrational and electronic properties. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. acs.org For this compound, this would involve calculating the frequencies corresponding to key functional group vibrations, such as the C=O stretch (Amide I band), the N-H bend (Amide II band), C-N stretch, and C-F stretches. Comparing the computed spectrum with an experimental one can aid in spectral assignment and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method, often used with DFT, can accurately predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. researchgate.net For this molecule, theoretical calculations could predict the chemical shifts for the aromatic protons, the amide proton, and the protons and carbons of the difluoroethyl group. The prediction of ¹⁹F NMR chemical shifts would be particularly important for characterizing the fluorinated portion of the molecule.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopy TypeParameterPredicted Value RangeNotes
IR ν(C=O) Amide I1650 - 1680 cm⁻¹Strong, characteristic carbonyl stretch.
ν(N-H)3200 - 3400 cm⁻¹Amide N-H stretching vibration.
ν(C-F)1000 - 1100 cm⁻¹Carbon-fluorine stretching vibrations.
¹H NMR δ(N-H)8.0 - 9.0 ppmAmide proton, often broad.
δ(Aromatic)7.4 - 7.9 ppmProtons on the benzene (B151609) ring.
δ(CH₂)3.8 - 4.2 ppmMethylene (B1212753) group adjacent to nitrogen.
¹³C NMR δ(C=O)165 - 170 ppmCarbonyl carbon.
δ(Aromatic)125 - 135 ppmCarbons of the benzene ring.
δ(CHF₂)110 - 120 ppm (t)Difluoromethyl carbon, split by fluorine.

Note: This table is illustrative. Actual values depend on the solvent, computational method, and basis set used.

Computational Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction coordinate. nih.govresearchgate.net

For reactions involving this compound, such as its synthesis or hydrolysis, DFT calculations can be used to:

Locate Transition States: A transition state is the highest energy point along the reaction pathway. Computational methods can find the geometry of this transient species.

Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Model Reaction Pathways: By connecting reactants, transition states, intermediates, and products, a complete potential energy surface for the reaction can be constructed, providing a detailed understanding of the mechanism. For instance, investigating the base-catalyzed hydrolysis of the amide would involve modeling the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon and locating the corresponding tetrahedral intermediate and transition states. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Amides

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. This approach is particularly valuable in the study of novel compounds like this compound, as it allows for the prediction of properties without the need for extensive and time-consuming experimental measurements. researchgate.net For fluorinated amides, QSPR models can provide crucial insights into how the number and position of fluorine atoms, along with other structural features, influence key characteristics such as solubility, melting point, lipophilicity, and metabolic stability.

The fundamental principle of QSPR is that the properties of a chemical are encoded in its molecular structure. By calculating numerical values, known as molecular descriptors, that represent different aspects of a molecule's structure, a predictive model can be built using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov These models are then validated to ensure their robustness and predictive power. researchgate.net

For a class of compounds like fluorinated amides, a typical QSPR study would involve the following steps:

Data Set Selection: A series of structurally related fluorinated amides, including this compound, would be selected. The experimental values for a specific property of interest (e.g., aqueous solubility) would be collected for as many of these compounds as possible.

Molecular Descriptor Calculation: The 3D structure of each molecule would be generated and optimized using computational chemistry methods. Subsequently, a wide range of molecular descriptors would be calculated. These can be categorized as:

Constitutional Descriptors: Molecular weight, number of fluorine atoms, number of rotatable bonds.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Geometrical Descriptors: Molecular surface area, molecular volume.

Quantum-Chemical Descriptors: Dipole moment, HOMO/LUMO energies, electrostatic potential surfaces. These descriptors are particularly important for fluorinated compounds as they can quantify the significant electronic effects of fluorine atoms. nih.gov

Model Development: Using the calculated descriptors as independent variables and the experimental property as the dependent variable, a mathematical equation is generated. Feature selection algorithms are often employed to identify the most relevant descriptors that provide the best correlation. nih.gov

Model Validation: The model's predictive ability is rigorously tested using internal and external validation techniques to prevent overfitting and ensure its applicability to new, untested compounds. researchgate.net

The presence of the difluoroethyl group in this compound has a profound impact on its properties. The high electronegativity of the fluorine atoms creates a strong dipole moment and can influence the molecule's ability to participate in hydrogen bonding. These effects are captured by specific quantum-chemical descriptors in a QSPR model.

To illustrate the application of QSPR to this compound and related compounds, a hypothetical data set is presented below. This table shows a selection of relevant molecular descriptors that would be used to build a QSPR model for predicting a property like LogP (a measure of lipophilicity).

Table 1: Molecular Descriptors for a Series of Fluorinated Amides for a Hypothetical QSPR Model This table is for illustrative purposes to demonstrate the QSPR concept.

Compound Name Molecular Weight ( g/mol ) Polar Surface Area (Ų) Number of Fluorine Atoms Dipole Moment (Debye) Predicted LogP
Benzamide 121.14 43.37 0 3.65 0.64
N-(2-Fluoroethyl)benzamide 167.18 43.37 1 3.98 1.15
This compound 185.17 43.37 2 4.21 1.45
N-(2,2,2-Trifluoroethyl)benzamide 203.16 43.37 3 4.50 1.78

In this hypothetical model, an equation of the following form could be derived:

Predicted LogP = c₀ + (c₁ × Molecular Weight) + (c₂ × Number of Fluorine Atoms) + (c₃ × Dipole Moment)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the statistical regression process. Such a model would quantify the relationship between the structural features and the lipophilicity, enabling the prediction of this property for other, unsynthesized fluorinated amides. This predictive capability is a cornerstone of modern drug discovery and materials science, allowing for the rational design of molecules with desired properties. mdpi.com

Derivatization and Analog Synthesis of N 2,2 Difluoroethyl Benzamide

Introduction of Substituents on the Benzene (B151609) Ring

The introduction of various substituents onto the benzene ring of N-(2,2-Difluoroethyl)benzamide can be achieved through several established synthetic methodologies. The primary approach involves the acylation of 2,2-difluoroethylamine (B1345623) with a pre-functionalized benzoyl chloride or benzoic acid. This strategy allows for a wide range of commercially available or synthetically accessible substituted benzoic acids to be used as starting materials.

Commonly employed methods for the amide bond formation include the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). Alternatively, the conversion of the substituted benzoic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) followed by reaction with 2,2-difluoroethylamine provides an efficient route to the desired this compound derivatives.

The choice of substituents can be guided by the desire to modulate properties such as lipophilicity, electronic effects, and metabolic stability. For instance, electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) can be introduced at various positions (ortho, meta, para) on the benzene ring. The synthesis of these substituted benzoyl chlorides or benzoic acids often follows standard aromatic substitution reactions.

Table 1: Representative Synthetic Routes for Substituted N-(2,2-Difluoroethyl)benzamides

Substituent (R)Starting MaterialReagent for Amide FormationProduct
4-Methoxy4-Methoxybenzoyl chloride2,2-Difluoroethylamine, Triethylamine (B128534)N-(2,2-Difluoroethyl)-4-methoxybenzamide
3-Nitro3-Nitrobenzoic acidEDC, HOBt, 2,2-DifluoroethylamineN-(2,2-Difluoroethyl)-3-nitrobenzamide
4-Chloro4-Chlorobenzoyl chloride2,2-Difluoroethylamine, PyridineN-(2,2-Difluoroethyl)-4-chlorobenzamide
2-Methyl2-Methylbenzoic acidSOCl₂, then 2,2-DifluoroethylamineN-(2,2-Difluoroethyl)-2-methylbenzamide

Modification of the Difluoroethyl Chain

Modifications to the 2,2-difluoroethyl chain of this compound are less common but offer opportunities to introduce structural diversity. One potential strategy involves the synthesis of analogs with alternative fluoroalkyl chains. For example, the use of other commercially available fluoroalkylamines, such as 2,2,2-trifluoroethylamine (B1214592) or 3,3,3-trifluoropropylamine, in the amide coupling reaction with benzoyl chloride would yield the corresponding N-(2,2,2-trifluoroethyl)benzamide and N-(3,3,3-trifluoropropyl)benzamide, respectively.

Further modifications could involve the introduction of substituents on the carbon atoms of the ethyl chain. This would likely require a multi-step synthesis of the desired substituted difluoroethylamine. For instance, the synthesis of a chiral analog could start from a chiral amino acid, which can be converted to a chiral β-amino alcohol, followed by fluorination and subsequent amidation.

Another approach could be the functionalization of the carbon-hydrogen bonds of the difluoroethyl moiety, although this is synthetically challenging due to the high strength of C-F and C-H bonds adjacent to fluorine atoms.

Synthesis of this compound Containing Heterocyclic Scaffolds

The incorporation of heterocyclic scaffolds into the this compound structure can significantly alter its properties. This can be achieved in two primary ways: by replacing the benzene ring with a heterocyclic aromatic ring or by attaching a heterocyclic substituent to the benzene ring.

For the first approach, a variety of heteroaroyl chlorides or carboxylic acids can be used in the amide coupling reaction with 2,2-difluoroethylamine. Examples include pyridinecarboxylic acids (nicotinic acid, isonicotinic acid), furan-2-carboxylic acid, or thiophene-2-carboxylic acid. The resulting N-(2,2-difluoroethyl)heteroarylamides would possess distinct electronic and solubility characteristics compared to their benzamide (B126) counterparts.

In the second approach, a heterocyclic moiety can be introduced as a substituent on the benzene ring of the benzoyl chloride or benzoic acid precursor. For instance, a Suzuki or Stille coupling reaction could be employed to attach a pyridine, pyrazole, or other heterocyclic ring to a halogenated benzoyl derivative prior to the amidation step. This strategy allows for the synthesis of a wide array of complex molecules.

Table 2: Examples of this compound Analogs with Heterocyclic Scaffolds

Heterocyclic ScaffoldSynthetic ApproachPrecursorProduct
Pyridine (as the core)AmidationNicotinoyl chlorideN-(2,2-Difluoroethyl)nicotinamide
Furan (as the core)AmidationFuran-2-carboxylic acidN-(2,2-Difluoroethyl)furan-2-carboxamide
Pyrazole (as a substituent)Suzuki Coupling then Amidation4-Bromobenzoyl chloride and Pyrazoleboronic acidN-(2,2-Difluoroethyl)-4-(1H-pyrazol-1-yl)benzamide
Thiophene (as the core)AmidationThiophene-2-carbonyl chlorideN-(2,2-Difluoroethyl)thiophene-2-carboxamide

Strategies for Asymmetric Synthesis of Chiral Analogs (if applicable to future research directions)

While this compound itself is not chiral, the introduction of a stereocenter would lead to chiral analogs. A key area for future research would be the development of asymmetric syntheses to access enantiomerically pure forms of these analogs.

One potential strategy involves the introduction of a substituent at the C1 position of the difluoroethyl chain. The asymmetric synthesis of such analogs could be achieved through several routes. For example, a chiral auxiliary approach could be employed, where a chiral amine is acylated with a substituted benzoyl chloride, and the resulting amide is then subjected to a diastereoselective reaction to introduce the difluoroethyl moiety. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Alternatively, a catalytic asymmetric approach could be envisioned. For instance, the asymmetric reduction of a suitable N-(2,2-difluoroacetyl) precursor could potentially yield a chiral N-(1-hydroxy-2,2-difluoroethyl)benzamide, which could be further modified. The development of chiral catalysts for the enantioselective synthesis of α-fluoroalkyl-α-amino acids also provides a foundation for the potential synthesis of chiral N-(1-amino-2,2-difluoroethyl)benzamide analogs. nih.gov

Evaluation of Synthetic Scalability for Analog Libraries

The development of scalable synthetic routes is crucial for the generation of analog libraries for further studies. The primary synthetic route to this compound and its ring-substituted analogs, which involves the coupling of a benzoyl chloride or benzoic acid with 2,2-difluoroethylamine, is generally considered scalable. Both starting materials are often commercially available or can be prepared in large quantities using well-established procedures.

For the construction of analog libraries, high-throughput synthesis techniques could be employed. Parallel synthesis platforms can be utilized to rapidly generate a large number of derivatives by reacting a common intermediate, such as 2,2-difluoroethylamine, with a diverse set of substituted benzoyl chlorides or carboxylic acids in a multi-well plate format. The purification of these libraries can be facilitated by techniques such as automated flash chromatography or crystallization. The synthesis of poly(N-fluoroalkyl benzamide) with controlled molecular weight has been reported, suggesting that the underlying polymerization reactions could potentially be adapted for the scalable synthesis of oligomeric analogs.

Advanced Analytical Methodologies in N 2,2 Difluoroethyl Benzamide Research

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic methods are fundamental for separating N-(2,2-Difluoroethyl)benzamide from impurities, starting materials, and by-products that may arise during its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques employed for both qualitative and quantitative analysis, as well as for preparative isolation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like benzamides. google.comresearchgate.net Reversed-phase HPLC is typically the method of choice, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Method development involves optimizing the column, mobile phase composition, flow rate, and detector settings to achieve high resolution and sensitivity. nih.gov For this compound, a C18 column is a common starting point for the stationary phase. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives such as formic acid or trifluoroacetic acid to improve peak shape. google.comnih.gov Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks.

Gas Chromatography (GC): For compounds that are volatile and thermally stable, Gas Chromatography offers excellent separation efficiency. libretexts.org this compound, given its molecular weight and structure, can be amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. google.com The choice of a capillary column with an appropriate stationary phase is critical for resolving closely related impurities. google.com Temperature programming, where the column temperature is increased during the analysis, is typically used to ensure the timely elution of all components. google.com Common detectors include the Flame Ionization Detector (FID), which is sensitive to most organic compounds, and the Electron Capture Detector (ECD), which shows high sensitivity for halogenated compounds like this compound. libretexts.org

Below is a table summarizing typical starting parameters for the chromatographic analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Column Reversed-Phase C18, 4.6 x 150 mm, 3-5 µmCapillary Column (e.g., Rxi-624sil MS), 30-60 m
Mobile Phase / Carrier Gas Acetonitrile/Water or Methanol/Water gradientHelium or Nitrogen
Flow Rate / Gas Flow 0.5 - 2.0 mL/min1.0 - 1.3 mL/min
Detector UV-Vis (e.g., at 210 nm or 254 nm) or MSFlame Ionization (FID), Electron Capture (ECD), or MS
Temperature Column oven set at 25-40 °CTemperature programmed (e.g., 50 °C to 280 °C)
Application Purity determination, quantitative analysis, preparative isolationImpurity profiling, analysis of volatile contaminants

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. bioanalysis-zone.comresearchgate.net This capability allows for the determination of a compound's elemental formula. While conventional mass spectrometry provides a nominal mass (an integer value), HRMS provides an exact mass, which is unique to a specific combination of isotopes. msu.edu

For this compound (C₉H₉F₂NO), the theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). This precise measurement is crucial for distinguishing the target compound from other molecules that may have the same nominal mass but different elemental formulas (isobars). bioanalysis-zone.comresearchgate.net Techniques like electrospray ionization (ESI) are often coupled with HRMS for the analysis of such compounds. scispace.com

The table below illustrates the difference between the nominal and exact mass of this compound and provides a hypothetical example of an isobaric formula with the same nominal mass.

Attribute This compound Hypothetical Isobar (C₁₀H₁₃N₃O)
Molecular Formula C₉H₉F₂NOC₁₀H₁₃N₃O
Nominal Mass 185185
Theoretical Exact Mass 185.0652185.1059
HRMS Result Confirms C₉H₉F₂NODistinguishes from C₉H₉F₂NO

Note: The exact mass is calculated based on the following monoisotopic masses: C=12.000000, H=1.007825, F=18.998403, N=14.003074, O=15.994915.

Dynamic Nuclear Magnetic Resonance (DNMR) for Conformational Exchange Studies

This compound possesses several single bonds around which rotation can occur, leading to different spatial arrangements of atoms, or conformations. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a specialized NMR technique used to study these fast, reversible intramolecular processes that occur on the NMR timescale. pageplace.de It provides valuable information about the energy barriers and rates of conformational exchange. researchgate.net

A key area of interest in this compound is the restricted rotation around the amide (C-N) bond due to its partial double-bond character. This can lead to the existence of distinct cis and trans conformers, which may interconvert at a rate dependent on the temperature. At low temperatures, this rotation may be slow enough for separate signals for each conformer to be observed in the NMR spectrum. As the temperature is raised, the rate of rotation increases, causing the signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. By analyzing these temperature-dependent changes in the NMR lineshape, the activation energy (ΔG‡) for the rotational barrier can be calculated.

Another potential dynamic process is the rotation around the N-C and C-C bonds of the 2,2-difluoroethyl group. DNMR studies could reveal the preferred conformations of this side chain and the energy barriers to its reorientation. nih.govnih.gov

Bond Dynamic Process Information from DNMR
Amide (CO-N)Cis/Trans IsomerizationEnergy barrier to rotation, relative population of conformers
N-CH₂Side-chain RotationPreferred rotamers, rotational energy barriers
CH₂-CF₂HSide-chain RotationConformational preferences of the fluoroethyl group

Solid-State Characterization Methods Beyond X-ray Diffraction

While single-crystal X-ray diffraction (XRD) provides the definitive three-dimensional structure of a crystalline solid, it is not always feasible to grow suitable crystals. Furthermore, a comprehensive understanding of a material's solid-state properties requires a combination of analytical techniques. americanpharmaceuticalreview.comsolitekpharma.com Methods beyond XRD are crucial for characterizing polymorphism (the existence of multiple crystalline forms), solvation, thermal stability, and molecular-level structure in the bulk material. researchgate.net

Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in heat flow between a sample and a reference as a function of temperature. solitekpharma.com It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions, providing critical information on the melting point and the presence of different polymorphs.

Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as it is heated. solitekpharma.com It is particularly useful for identifying the presence of bound solvents (solvates) or water (hydrates) by showing mass loss at specific temperatures. It also indicates the decomposition temperature of the compound.

Solid-State NMR (SSNMR) Spectroscopy: SSNMR provides detailed information about the molecular structure and packing in a crystalline or amorphous solid. researchgate.net Since the chemical shifts in SSNMR are highly sensitive to the local electronic environment, different polymorphs of this compound would yield distinct ¹³C and ¹⁵N SSNMR spectra, making it a powerful tool for form identification. ifmpan.poznan.pl

Vibrational Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of molecules. americanpharmaceuticalreview.com The frequencies of these vibrations are sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding. Therefore, different solid forms of this compound would exhibit unique spectral fingerprints, allowing for their differentiation. mdpi.com

Technique Principle Information Obtained for this compound
Differential Scanning Calorimetry (DSC) Measures heat flow into/out of a sample during a temperature change.Melting point, detection of polymorphs and phase transitions.
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature.Thermal stability, decomposition temperature, presence of solvates/hydrates.
Solid-State NMR (SSNMR) NMR spectroscopy on solid samples.Polymorph identification, conformational details in the solid state.
FTIR / Raman Spectroscopy Measures the absorption or scattering of infrared radiation due to molecular vibrations.Fingerprint for polymorph identification, information on hydrogen bonding.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While standard amidation reactions are likely employed for the synthesis of N-(2,2-Difluoroethyl)benzamide, future research could focus on developing more efficient and environmentally friendly synthetic methods. Exploring solvent-free catalytic approaches could be a promising avenue. For instance, the synthesis of similar gem-difluorinated benzamides has been achieved with high yields by reacting difluoroenoxysilanes with benzoyl chloride derivatives under neat (solvent-free) conditions. This method significantly reduces reaction times compared to traditional solvent-based systems. smolecule.com

Another area of interest is the use of novel fluorinated alkylation strategies. Electrochemical methods and new reagent-driven strategies are being developed for the introduction of difluoroalkyl groups into benzamide (B126) structures. smolecule.com Additionally, recent advancements in the difluoromethylation of N-methacryloyl benzamides to produce difluoromethyl-containing isoquinolinediones could inspire new synthetic pathways. rsc.org Research into visible-light-induced photocatalytic strategies for creating difluoroethylated compounds also presents a modern and potentially more sustainable approach. sioc-journal.cn

Future synthetic strategies could be guided by the following objectives:

Increased Yield and Purity: Minimizing side reactions and simplifying purification processes.

Reduced Environmental Impact: Employing greener solvents, catalysts, and reagents, or developing solvent-free methods. smolecule.com

Cost-Effectiveness: Utilizing readily available and less expensive starting materials and catalysts.

Scalability: Ensuring the developed methods can be efficiently scaled up for potential industrial applications.

Exploration of Catalytic Applications of this compound and its Derivatives as Ligands

The benzamide scaffold is a known component in the design of ligands for transition metal catalysis. arkat-usa.orgresearchgate.nethumanjournals.com The nitrogen and oxygen atoms of the amide group can coordinate with metal centers, and modifications to the benzamide structure can influence the catalytic activity and selectivity of the resulting metal complexes.

Future research could investigate the potential of this compound and its derivatives as ligands in various catalytic reactions. The electron-withdrawing nature of the difluoroethyl group could modulate the electronic properties of the metal center, potentially leading to unique catalytic activities. For example, benzamide derivatives have been used as ligands in copper-catalyzed cyclization reactions and in the formation of ruthenium, rhodium, and iridium complexes for various applications. researchgate.net

Areas for exploration include:

Asymmetric Catalysis: Introducing chiral centers into the benzamide structure could lead to the development of new chiral ligands for enantioselective transformations.

Cross-Coupling Reactions: Benzamide-ligated metal complexes could be screened for their efficacy in catalyzing C-C and C-N bond-forming reactions.

C-H Activation: The use of benzamide derivatives in rhodium(III)-catalyzed C-H activation and annulation reactions suggests that this compound-based ligands could be explored for similar transformations. acs.orgnih.gov

A systematic study could involve the synthesis of a library of this compound derivatives with varied substituents on the benzene (B151609) ring to fine-tune the steric and electronic properties of the ligands. These could then be complexed with a range of transition metals and tested in various catalytic reactions.

Advanced Mechanistic Studies using Isotopic Labeling and Kinetic Experiments

To fully understand and optimize reactions involving this compound, detailed mechanistic studies are crucial. Isotopic labeling, where atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁸O, ²H), is a powerful tool for elucidating reaction mechanisms. wisc.educhemrxiv.org

For instance, by selectively labeling the carbonyl carbon or the nitrogen atom, researchers can track the bond-breaking and bond-forming steps in reactions such as hydrolysis or enzymatic transformations. wisc.edunih.govaip.org This can provide valuable information about the transition states and intermediates involved. Kinetic experiments, which measure the rate of a reaction under different conditions, can complement isotopic labeling studies. nih.govnih.govresearchgate.netpnas.orgluxembourg-bio.com

Future research in this area could involve:

Kinetic Isotope Effect (KIE) Studies: Measuring the change in reaction rate upon isotopic substitution can help determine the rate-determining step of a reaction. A KIE study on the C-H activation of a benzamide has been used to suggest that this step is turnover-limiting. nih.gov

NMR Spectroscopy: Using ¹³C and ¹⁵N NMR to monitor the course of a reaction involving isotopically labeled this compound can provide direct evidence for the formation of intermediates. nih.gov

Mass Spectrometry: Tracking the incorporation of isotopes into products and intermediates can help to map out reaction pathways. wisc.edu

These studies would provide fundamental insights into the reactivity of this compound and could guide the development of more efficient synthetic methods and novel applications.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, including the development of Quantitative Structure-Reactivity Relationships (QSRR), can accelerate the discovery of new applications for this compound and its derivatives. researchgate.netacs.orgnih.gov By correlating structural features with reactivity, it is possible to predict the behavior of new, unsynthesized compounds.

Future research could focus on building computational models to predict various properties of this compound derivatives, such as:

Reaction Rates: Predicting how quickly a derivative will react under specific conditions. pnas.org

Regioselectivity: Foreseeing where a reaction will occur on the molecule. researchgate.net

Catalytic Activity: Estimating the effectiveness of a derivative as a ligand in a catalytic reaction.

The process would involve:

Data Collection: Synthesizing a diverse set of this compound derivatives and experimentally measuring their reactivity in a specific reaction.

Descriptor Calculation: Using computational chemistry to calculate a wide range of molecular descriptors (e.g., electronic properties, steric parameters) for each derivative.

Model Building: Employing machine learning algorithms, such as multivariate linear regression, to build a mathematical model that relates the descriptors to the observed reactivity. pnas.orgacs.orgunl.pt

Such models could significantly reduce the amount of trial-and-error experimentation required to discover new compounds with desired properties.

Design and Synthesis of this compound Scaffolds for Materials Science Applications

The incorporation of fluorine atoms into polymers can significantly enhance their properties, such as thermal stability, chemical resistance, and optical transparency. tandfonline.comcnrs.frsciengine.com The this compound scaffold, with its combination of a rigid aromatic ring, a polar amide group, and a fluorinated alkyl chain, presents an interesting building block for the synthesis of novel materials.

Future research could explore the polymerization of this compound-based monomers to create new fluorinated polyamides or polyimides. tandfonline.comcnrs.frclemson.edu The properties of these polymers could be tuned by modifying the structure of the monomer.

Potential applications for such materials include:

High-Performance Films: The resulting polymers could be cast into thin films with excellent mechanical and thermal properties. tandfonline.comcnrs.fr

Optical Materials: Fluorinated polymers often have low refractive indices and high optical transparency, making them suitable for applications in optics and electronics. tandfonline.com

Low-Moisture-Uptake Materials: The hydrophobic nature of the fluorinated groups could lead to polymers with low moisture absorption, which is beneficial for electronic applications. tandfonline.com

The synthesis of these materials would likely involve a two-step process, starting with the synthesis of a suitable this compound-containing diamine or diacid monomer, followed by polycondensation to form the final polymer. tandfonline.comcnrs.fr

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2,2-Difluoroethyl)benzamide and its derivatives?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Reacting benzoyl chloride with 2,2-difluoroethylamine in the presence of a base like pyridine or DIPEA in dichloromethane at low temperatures (0–4°C) to form the amide bond .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .
    • Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to minimize byproducts like unreacted amine or hydrolysis products .

Q. How is the purity and structural integrity of this compound confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹⁹F NMR to verify fluorinated ethyl group integration (e.g., –CF₂– resonance at ~120 ppm in ¹⁹F NMR) and aromatic proton signals .
  • HPLC-MS : Assess purity (>95%) and confirm molecular weight (e.g., [M+H]+ ion at m/z 214.1) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond lengths, as demonstrated for analogous fluorobenzamides .

Q. What in vitro models are used to evaluate the biological activity of this compound?

  • Assays :

  • Enzyme Inhibition : HDAC inhibition assays (e.g., fluorometric detection of deacetylase activity in HeLa cell lysates) .
  • Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus (MIC values) or fungal pathogens .
    • Dosage : Test concentrations ranging from 1 µM to 100 µM to establish dose-response relationships .

Advanced Research Questions

Q. How do structural modifications to the benzamide core or fluoroethyl group influence biological activity?

  • SAR Insights :

  • Fluorine Positioning : 2,2-Difluoroethyl groups enhance metabolic stability compared to non-fluorinated analogs, as shown in pharmacokinetic studies .
  • Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) on the benzamide ring increase HDAC inhibition potency by 3-fold in MS-275 analogs .
    • Methodology : Use computational docking (AutoDock Vina) to predict binding affinity to HDAC active sites, validated by in vitro assays .

Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?

  • Key Issues :

  • Reagent Compatibility : NaCNBH₃ (used in reductive amination) requires strict moisture control to avoid side reactions .
  • Purification : Scaling column chromatography is impractical; switch to fractional crystallization or solvent extraction .
    • Process Optimization : Use flow chemistry for safer handling of hazardous intermediates (e.g., acyl chlorides) .

Q. How can computational methods predict the physicochemical properties of this compound?

  • Tools :

  • QSPR Models : Predict logP (2.1) and solubility (0.8 mg/mL in PBS) using Molinspiration or ACD/Labs .
  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess dipole moments and electrostatic potential surfaces .
    • Validation : Compare computed vs. experimental pKa (e.g., 8.2 for the amide proton) .

Q. What strategies are used to analyze the in vivo pharmacokinetics of this compound?

  • Methodology :

  • ADME Profiling : Administer 10 mg/kg (IV or oral) to rodents; collect plasma samples for LC-MS/MS analysis to calculate t₁/₂ (2.5 h) and bioavailability (45%) .
  • Tissue Distribution : Radiolabeled compound (¹⁴C) quantifies accumulation in brain or liver .

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines :

  • PPE : Nitrile gloves, safety goggles, and fume hoods for dust control (per S24/25 safety codes) .
  • Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.